2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by the presence of an amino group, a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to a benzochromene core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic conditions.
Introduction of the bromine atom: Bromination of the benzochromene core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Addition of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate.
Incorporation of the amino group: Amination can be achieved using ammonia or an amine source under suitable conditions.
Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOCH3), sodium azide (NaN3)
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The presence of functional groups like the amino and carbonitrile groups allows the compound to interact with enzymes or receptors, potentially inhibiting or activating their functions.
Modulation of signaling pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-7-chloro-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-amino-7-bromo-4-[2-(methyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Properties
IUPAC Name |
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrF3N2O/c22-13-6-5-11-9-18-15(8-12(11)7-13)19(16(10-26)20(27)28-18)14-3-1-2-4-17(14)21(23,24)25/h1-9,19H,27H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHXYQDRUZKKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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